α-Glucosidase Inhibition vs. Acarbose
A novel derivative of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine, specifically compound 9s (5,7-bis(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine), exhibited potent α-glucosidase inhibition with an IC50 of 24.32 ± 0.18 µM. This represents a 30.84-fold improvement in potency compared to the standard clinical drug acarbose, which showed an IC50 of 750.08 ± 0.48 µM under identical assay conditions. Enzyme kinetics studies confirmed a competitive inhibition mode, and selectivity assays demonstrated minimal α-amylase inhibition, indicating target specificity [1].
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 24.32 ± 0.18 µM (compound 9s) |
| Comparator Or Baseline | Acarbose: 750.08 ± 0.48 µM |
| Quantified Difference | 30.84-fold more potent |
| Conditions | In vitro α-glucosidase enzyme inhibition assay |
Why This Matters
This quantitative superiority supports prioritization of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine derivatives over acarbose in α-glucosidase-targeting research programs requiring enhanced potency.
- [1] Wang, S., et al. Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. Scientific Reports, 15, 39667 (2025). View Source
